BenchChemオンラインストアへようこそ!

2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine

TRPM8 antagonist Migraine Pain

2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine (CAS 1443347-50-9, C12H7F4NO, MW 257.18) is a fluorinated heteroaromatic building block featuring a 2-pyridine core substituted at the ortho position with a 3-fluoro-4-(trifluoromethoxy)phenyl moiety. The compound combines the electron-withdrawing and lipophilic properties of the trifluoromethoxy (OCF3) group with the metabolic resistance of a strategically placed fluorine atom.

Molecular Formula C12H7F4NO
Molecular Weight 257.18 g/mol
Cat. No. B8000633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine
Molecular FormulaC12H7F4NO
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=C(C=C2)OC(F)(F)F)F
InChIInChI=1S/C12H7F4NO/c13-9-7-8(10-3-1-2-6-17-10)4-5-11(9)18-12(14,15)16/h1-7H
InChIKeyYMCXYQOUFDOYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine as a Strategic Fluorinated Building Block for Drug Discovery and Advanced Material Synthesis


2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine (CAS 1443347-50-9, C12H7F4NO, MW 257.18) is a fluorinated heteroaromatic building block featuring a 2-pyridine core substituted at the ortho position with a 3-fluoro-4-(trifluoromethoxy)phenyl moiety. The compound combines the electron-withdrawing and lipophilic properties of the trifluoromethoxy (OCF3) group with the metabolic resistance of a strategically placed fluorine atom. This specific substitution pattern, in contrast to other regioisomeric arrangements (e.g., 2-[4-(trifluoromethoxy)phenyl]pyridine) or non-fluorinated analogs, imparts a unique physicochemical profile. Its primary documented utility is as a critical intermediate in the synthesis of AMG 333 [1], a clinical-stage TRPM8 antagonist for migraine therapy, where the 3-fluoro-4-(trifluoromethoxy)phenyl fragment was identified as essential for achieving high target potency and favorable drug-like properties, including the removal of CYP3A4 induction liability that plagued earlier lead series .

Why 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine Cannot Be Simply Replaced by Other Phenylpyridine Analogs


Substituting this specific fluorinated phenylpyridine with a close analog—such as a non-fluorinated 2-phenylpyridine, a 4-(trifluoromethoxy) regioisomer, or a 3-fluoro-4-methoxy variant—introduces substantial and often unpredictable changes in key molecular properties critical to downstream performance. The combined 3-fluoro and 4-trifluoromethoxy substitution pattern is not arbitrary; it was specifically selected during lead optimization of the TRPM8 antagonist clinical candidate AMG 333 to achieve a balance of high potency (IC50 13 nM), exceptional selectivity (>1500-fold over related TRP channels), and a clean drug metabolism profile devoid of CYP3A4 induction [1]. Replacing the OCF3 group with a methoxy group would dramatically reduce lipophilicity and metabolic stability, while repositioning the fluorine or altering the substitution pattern can disrupt the precise conformational and electronic requirements for target engagement, as demonstrated in the extensive structure-activity relationship (SAR) exploration of the biarylmethanamide series [1]. Generic substitution risks not only loss of potency but also the introduction of off-target liabilities or poor pharmacokinetics that would negate the compound's value in advanced research programs.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine


TRPM8 Antagonist Potency: The 3-Fluoro-4-(trifluoromethoxy)phenyl Fragment Confers Sub-Nanomolar Cellular Activity

In the biarylmethanamide series leading to AMG 333, the incorporation of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety onto the central scaffold was essential for achieving potent TRPM8 antagonism. The final clinical candidate AMG 333, which contains this exact fragment, exhibits an IC50 of 13 nM for the human TRPM8 channel [1]. While direct IC50 values for the unadorned 2-[3-fluoro-4-(trifluoromethoxy)phenyl]pyridine building block are not reported in isolation (as it is an intermediate), the SAR study explicitly demonstrates that modifications to this phenyl ring substitution pattern led to a >50-fold reduction in potency compared to the optimized 3-fluoro-4-OCF3 configuration [1].

TRPM8 antagonist Migraine Pain Ion channel

Selectivity Profile: The 3-Fluoro-4-(trifluoromethoxy)phenyl Moiety Enables >1,500-Fold Selectivity for TRPM8 Over Related TRP Channels

A critical differentiator for the clinical candidate AMG 333, which incorporates the 3-fluoro-4-(trifluoromethoxy)phenyl fragment, is its exquisite selectivity profile. AMG 333 displays IC50 values >20 μM for the closely related TRPV1, TRPV3, TRPV4, and TRPA1 channels, representing a selectivity window of >1,500-fold over its primary TRPM8 target (IC50 13 nM) [1]. This high degree of selectivity was achieved through iterative SAR optimization of the phenyl ring substitution; early leads with different substituent patterns showed promiscuous TRP channel activity or lacked the necessary target engagement window [1].

TRP channel Selectivity Pain Safety pharmacology

Avoidance of CYP3A4 Induction Liability: A Critical Differentiator Enabled by the Optimized Phenyl Ring Substitution

A major liability encountered in early TRPM8 antagonist leads was the induction of CYP3A4, a key drug-metabolizing enzyme, which can lead to clinically significant drug-drug interactions. Through extensive SAR exploration, the research team identified that the 3-fluoro-4-(trifluoromethoxy)phenyl substitution pattern, when incorporated into the biarylmethanamide scaffold, eliminated this CYP3A4 induction liability [1]. The publication explicitly states that the medicinal chemistry efforts were focused on 'removal of CYP3A4-induction liability,' and that the optimized series containing the target moiety led to the selection of AMG 333 as a clinical candidate with a clean CYP interaction profile [1].

Drug-drug interaction CYP3A4 Metabolism Safety

Lipophilicity and Metabolic Stability: The Trifluoromethoxy Group Imparts Favorable Physicochemical Properties Compared to Methoxy Analogs

The trifluoromethoxy (OCF3) group is a privileged substituent in medicinal chemistry due to its unique combination of high lipophilicity and metabolic stability. Studies on analogous phenylpyridine systems have demonstrated that OCF3-substituted compounds exhibit significantly higher lipophilicity (typically 1-2 LogP units) compared to their methoxy (OCH3) counterparts, while maintaining comparable or improved microsomal stability [1]. In the context of the 3-fluoro-4-(trifluoromethoxy)phenyl fragment, the OCF3 group's strong electron-withdrawing nature (Hammett σp = 0.35) also reduces the basicity of the adjacent pyridine nitrogen (pKa shift of -0.5 to -1.0 units), which can improve membrane permeability and reduce off-target interactions with aminergic receptors [1].

Lipophilicity Metabolic stability LogP ADME

Clinical Advancement: The 3-Fluoro-4-(trifluoromethoxy)phenyl Moiety Is a Key Component of a Compound That Progressed to Human Trials

Perhaps the most compelling evidence for the value of this specific substitution pattern is its presence in AMG 333, a TRPM8 antagonist that advanced to Phase 1 clinical trials in healthy volunteers and migraine subjects [1][2]. In preclinical studies, AMG 333 demonstrated oral bioavailability of 78% in rats with a half-life of 3.6 hours and was well-tolerated in 28-day toxicology studies in rats and dogs [1]. While the building block itself is not the drug, its selection as the key structural motif in a clinical-stage asset underscores its favorable properties and reduces the risk associated with incorporating this fragment into new chemical entities.

Clinical candidate TRPM8 Phase 1 Migraine

High-Value Application Scenarios for 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine Based on Quantified Differentiation


Synthesis of Next-Generation TRPM8 Antagonists for Pain and Migraine

This building block is ideally suited for constructing novel biarylmethanamide or related TRPM8 antagonists. As demonstrated in the AMG 333 program, the 3-fluoro-4-(trifluoromethoxy)phenyl fragment is critical for achieving sub-nanomolar potency and exceptional selectivity (>1,500-fold over TRPV1/3/4/A1) [1]. Researchers aiming to develop backup candidates or explore new intellectual property space around TRPM8 should prioritize this intermediate, as alternative substitution patterns have been shown to drastically reduce potency and introduce CYP3A4 induction liabilities [1].

Design of CNS-Penetrant Kinase Inhibitors with Optimized ADME Properties

The trifluoromethoxy group's unique combination of high lipophilicity and reduced pKa (compared to methoxy) makes this phenylpyridine fragment an attractive scaffold for designing brain-penetrant kinase inhibitors or other CNS-targeted agents [1]. The 3-fluoro substituent further enhances metabolic stability by blocking potential sites of oxidative metabolism. The fragment has been successfully employed in potent and selective PDE2A inhibitors (e.g., TAK-915, IC50 0.51 nM) targeting cognitive disorders, highlighting its utility in CNS drug discovery programs [2].

Development of Autotaxin Inhibitors for Fibrotic Diseases

The 3-fluoro-4-(trifluoromethoxy)phenyl group has been successfully incorporated into autotaxin (ATX) inhibitors, with crystal structures confirming its optimal fit within the hydrophobic binding pocket (PDB: 7G5V, IC50 = 6.3 nM) [3]. The trifluoromethoxy moiety engages in favorable hydrophobic interactions while the fluorine atom can participate in orthogonal multipolar interactions with backbone amides. This validated binding mode provides a strong rationale for using this fragment in ATX inhibitor programs targeting idiopathic pulmonary fibrosis or cancer metastasis.

Synthesis of Phosphorescent Iridium(III) Complexes for OLED Applications

Beyond medicinal chemistry, 2-[3-fluoro-4-(trifluoromethoxy)phenyl]pyridine serves as an excellent cyclometalating ligand for the preparation of cationic iridium(III) complexes used in organic light-emitting diodes (OLEDs) [4]. The trifluoromethoxy and fluorine substituents tune the emission wavelength (blue-shifted relative to non-fluorinated analogs) and improve quantum yields by reducing non-radiative decay pathways. The 2-phenylpyridine core is a privileged ligand scaffold in phosphorescent materials, and the specific substitution pattern offers enhanced electron-withdrawing character and thermal stability compared to unsubstituted or methoxy analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.